
2,4-Dibromo-5-fluorochlorobenzene
Overview
Description
2,4-Dibromo-5-fluorochlorobenzene is a biochemical used for proteomics research . Its molecular formula is C6H2Br2ClF and it has a molecular weight of 288.34 .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromo-5-fluorochlorobenzene consists of a benzene ring with two bromine atoms, one fluorine atom, and one chlorine atom attached to it .Relevant Papers One relevant paper found discusses the synthesis of 2,4-dibromo-5-fluorobenzonitrile, a compound related to 2,4-Dibromo-5-fluorochlorobenzene . This compound may be used in synthesizing 2,4-dibromo-5-fluorobenzoic acid, which are intermediates of fluoroquinolones . The ammoxidation procedure for preparation of the nitrile has been described in detail .
Scientific Research Applications
Materials Chemistry and Separation Technologies
One significant application area for halogenated benzene derivatives, akin to 2,4-Dibromo-5-fluorochlorobenzene, is in materials chemistry, particularly in the development of metal-organic frameworks (MOFs). MOFs have been demonstrated to effectively separate mixtures of fluoroarenes, which are crucial in medicinal, agricultural, and materials chemistry. The purification process leverages the unique properties of MOFs to achieve high selectivity in separating fluoroarene mixtures, which is otherwise challenging due to the nearly identical physical properties of these compounds. This technology holds promise for enhancing the production efficiency of fluoroarenes and potentially other halogenated benzenes through more atom-economical and environmentally friendly methods (Zick et al., 2021).
Photovoltaic Applications
In the field of renewable energy, specifically in the development of perovskite solar cells, dichlorobenzene-functionalized hole-transporting materials (HTMs) have shown to improve photovoltaic performance. A study on CH₃NH₃PbI₃-based perovskite solar cells revealed that using a dichlorobenzene-functionalized HTM enhances power conversion efficiency due to higher photocurrent and voltage, even without the need for common conductivity-enhancing additives. This suggests that compounds like 2,4-Dibromo-5-fluorochlorobenzene could potentially play a role in the synthesis of novel HTMs for more efficient solar cells (Lee et al., 2014).
Organic Synthesis and Catalysis
Halogenated aromatics are pivotal in organic synthesis, serving as intermediates for various pharmaceuticals and agrochemicals. A study dedicated to the synthesis of ciprofloxacin, a widely used antibiotic, highlights the role of 2,4-dichlorofluorobenzene as a critical intermediate. This underscores the importance of halogenated benzene derivatives in pharmaceutical manufacturing, where safety and reaction yield are of paramount importance. Such research emphasizes the potential applications of 2,4-Dibromo-5-fluorochlorobenzene in the synthesis of complex molecules (You-jun, 2008).
Environmental Catalysis
The catalytic oxidation of chlorinated benzenes over supported metal oxides provides insights into the environmental applications of halogenated benzene derivatives. These processes are crucial for the degradation of persistent organic pollutants in the atmosphere. Research has shown that different catalysts can significantly affect the degradation rates of these compounds, with specific metal oxides offering promising pathways for the effective removal of hazardous materials from the environment (Krishnamoorthy et al., 2000).
Mechanism of Action
Target of Action
It is known that halogenated aromatic compounds like this can interact with various biological targets depending on their specific structure and functional groups .
Mode of Action
Brominated and chlorinated aromatic compounds are often involved in reactions such as free radical bromination and nucleophilic substitution . The presence of a fluorine atom might also influence the reactivity of the compound.
Biochemical Pathways
Halogenated aromatic compounds can participate in various biochemical reactions and pathways, depending on their specific targets and mode of action .
Result of Action
The effects would depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
The action, efficacy, and stability of 2,4-Dibromo-5-fluorochlorobenzene can be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the biological system where the compound is active .
properties
IUPAC Name |
1,5-dibromo-2-chloro-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLGIGJPCPBBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





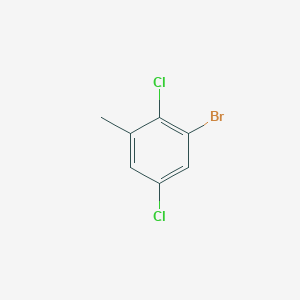
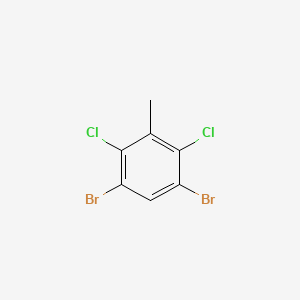


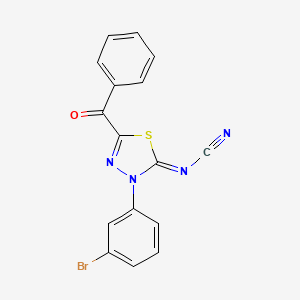
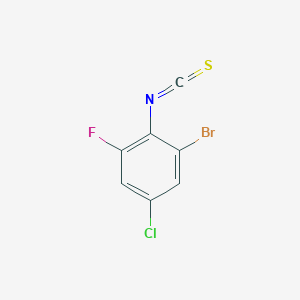
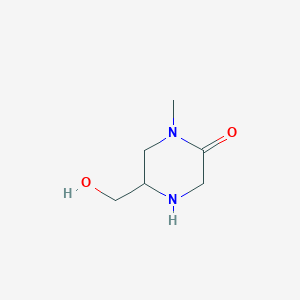
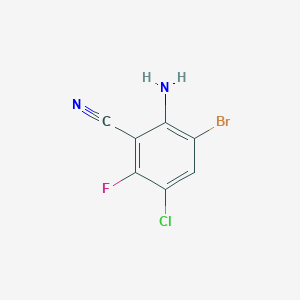


![5-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B3196701.png)
![1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-[2-(methoxycarbonyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B3196711.png)